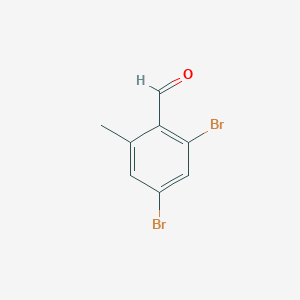
2,4-Dibromo-6-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-methylbenzaldehyde is an organic compound with the molecular formula C8H6Br2O It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 2nd and 4th positions, and a methyl group is substituted at the 6th position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-methylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 6-methylbenzaldehyde. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products Formed
Oxidation: 2,4-Dibromo-6-methylbenzoic acid.
Reduction: 2,4-Dibromo-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-6-methylbenzaldehyde involves its reactivity as an aldehyde and the presence of bromine atoms. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atoms can undergo substitution reactions. These properties make it a versatile compound in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromobenzaldehyde: Lacks the methyl group at the 6th position.
2,6-Dibromo-4-methylbenzaldehyde: Bromine atoms are at different positions.
4-Bromo-2-methylbenzaldehyde: Only one bromine atom is present.
Uniqueness
2,4-Dibromo-6-methylbenzaldehyde is unique due to the specific positioning of the bromine atoms and the methyl group, which influences its reactivity and potential applications. The presence of both electron-withdrawing bromine atoms and an electron-donating methyl group creates a distinct electronic environment, making it valuable for specific synthetic and research purposes.
Propiedades
Fórmula molecular |
C8H6Br2O |
|---|---|
Peso molecular |
277.94 g/mol |
Nombre IUPAC |
2,4-dibromo-6-methylbenzaldehyde |
InChI |
InChI=1S/C8H6Br2O/c1-5-2-6(9)3-8(10)7(5)4-11/h2-4H,1H3 |
Clave InChI |
XLZRSETWCJMHGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



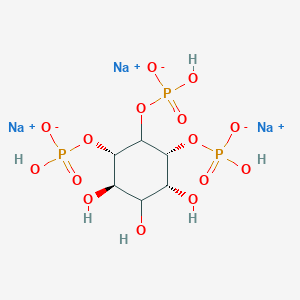
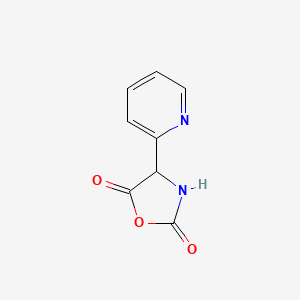

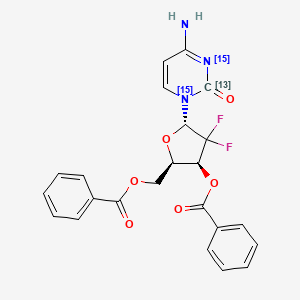


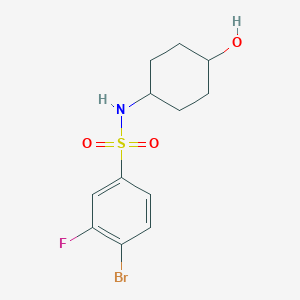
![5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13720892.png)
![2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720893.png)
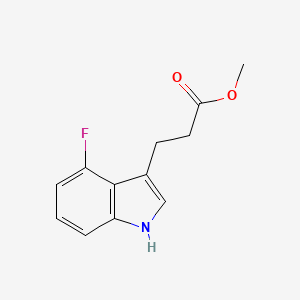
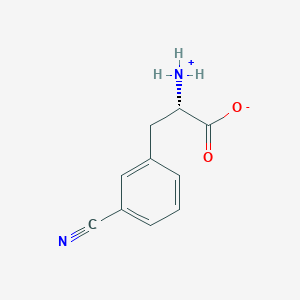
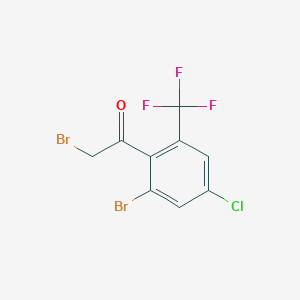
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720907.png)
